

Application Notes and Protocols for the Extraction of 7-oxooctanoyl-CoA

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Compound of Interest

Compound Name: 7-oxooctanoyl-CoA

Cat. No.: B15549556

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the extraction, quantification, and analysis of **7-oxooctanoyl-CoA** from biological samples. The protocol is designed for researchers in metabolic studies, drug discovery, and diagnostics.

Introduction

7-oxooctanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central metabolites in cellular fatty acid metabolism, serving as intermediates in both anabolic and catabolic pathways. Accurate quantification of specific acyl-CoA species like **7-oxooctanoyl-CoA** is crucial for understanding metabolic fluxes and the pathophysiology of various diseases, including metabolic disorders and cancer. This document outlines a robust method for the extraction and analysis of **7-oxooctanoyl-CoA** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

Table 1: Recovery Rates of Acyl-CoA Extraction Methods

Extraction Method	Tissue Type	Analyte	Reported Recovery Rate	Reference
Solvent Extraction with SPE	Rat Liver	Octanoyl-CoA (C8)	60-140%	[1]
Modified Solvent Extraction with SPE	Rat Heart, Kidney, Muscle	Various Acyl-CoAs	70-80%	[2]
Acetonitrile/Isopropanol Extraction	Rat Liver	Octanoyl-CoA (C8)	93-104%	[1]

Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis

Parameter	Value
Liquid Chromatography	
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	5 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient	2% B to 98% B over 15 min
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/h
Collision Gas	Argon

Table 3: Mass Transitions for 7-oxooctanoyl-CoA

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Description
894.2	387.1	35	[M+H] ⁺ -> [Acyl chain] ⁺
894.2	408.0	35	[M+H] ⁺ -> [Adenosine diphosphate] ⁺

Note: The exact mass of **7-oxooctanoyl-CoA** is C₂₉H₄₇N₇O₁₈P₃S. The precursor ion m/z may vary slightly depending on the adduct form. The fragmentation pattern is based on the common fragmentation of acyl-CoAs, where a neutral loss of 507 is often observed.[3]

Experimental Protocols

I. Materials and Reagents

- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade)
- Reagents: Ammonium Acetate, Formic Acid, Potassium Phosphate (KH₂PO₄), Ammonium Sulfate ((NH₄)₂SO₄)
- Internal Standard: Heptadecanoyl-CoA (C₁₇:0-CoA) or other odd-chain acyl-CoA not present in the sample.
- Solid-Phase Extraction (SPE) Columns: Weak anion exchange cartridges.
- Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, LC-MS/MS system.

II. Sample Preparation and Extraction

This protocol is adapted from established methods for medium-chain acyl-CoA extraction.[2]

- Homogenization:
 - Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
 - Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard (e.g., 1 nmol of Heptadecanoyl-CoA).
 - Homogenize thoroughly on ice.
 - Add 1 mL of isopropanol and homogenize again.
- Solvent Extraction:

- Transfer the homogenate to a centrifuge tube.
- Add 0.5 mL of saturated (NH₄)₂SO₄ and 2 mL of acetonitrile.
- Vortex vigorously for 5 minutes.
- Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Phase Separation:
 - Carefully collect the upper organic phase containing the acyl-CoAs.
- Solid-Phase Extraction (SPE) for Purification:
 - Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.
 - Equilibration: Equilibrate the column with 3 mL of water.
 - Loading: Load the collected supernatant from step 3 onto the SPE column.
 - Washing: Wash the column with 3 mL of water, followed by 3 mL of methanol.
 - Elution: Elute the acyl-CoAs with 2 mL of 50 mM ammonium acetate in methanol.
- Sample Concentration:
 - Dry the eluted sample under a gentle stream of nitrogen at room temperature.
 - Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 5 mM Ammonium Acetate).

III. LC-MS/MS Analysis

- Chromatographic Separation:
 - Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
 - Separate the acyl-CoAs using the gradient conditions specified in Table 2. The expected retention time for **7-oxooctanoyl-CoA** will be shorter than that of long-chain acyl-CoAs

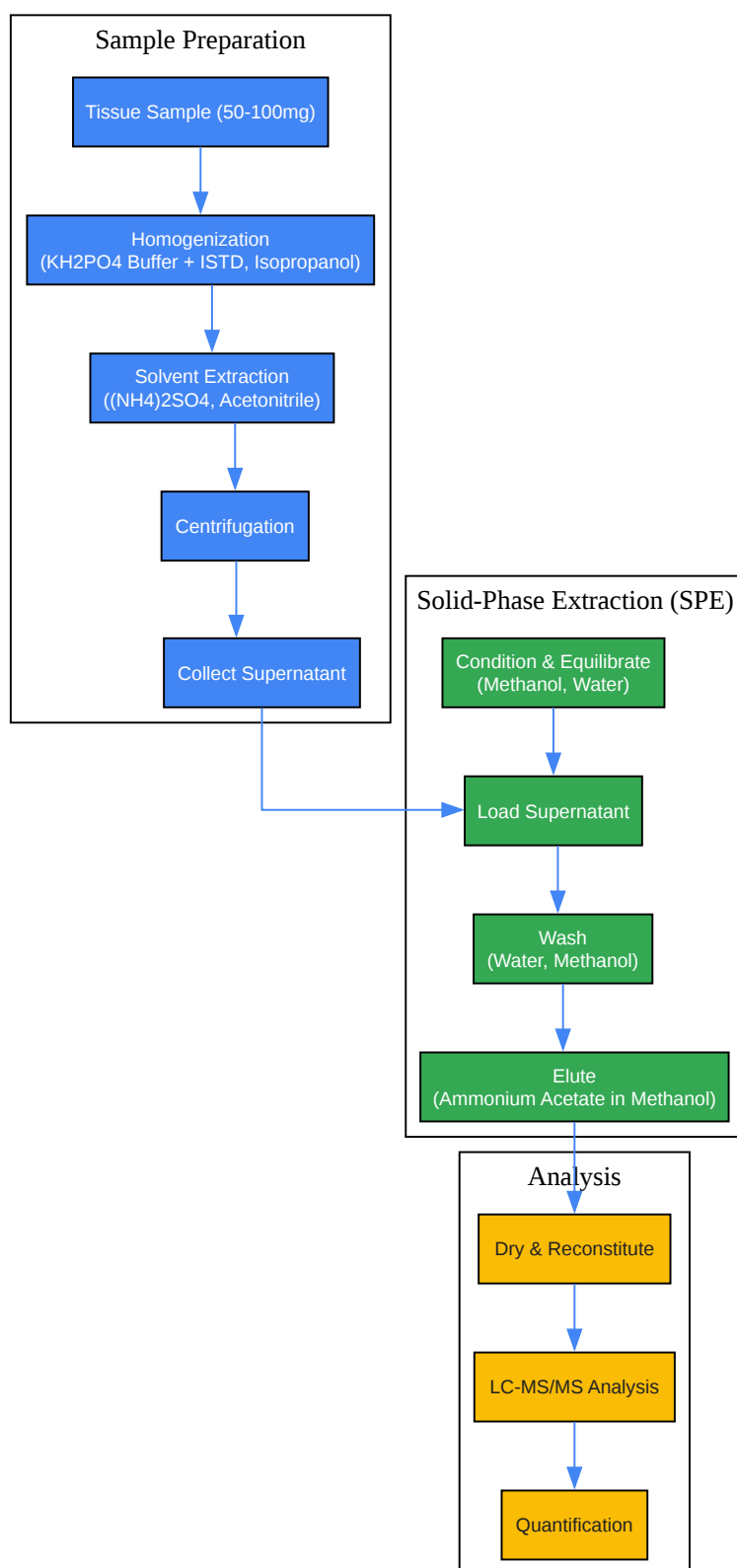
due to its higher polarity.

- Mass Spectrometric Detection:
 - Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ESI mode.
 - Use Multiple Reaction Monitoring (MRM) to detect and quantify **7-oxooctanoyl-CoA** and the internal standard using the mass transitions specified in Table 3.

IV. Quantification

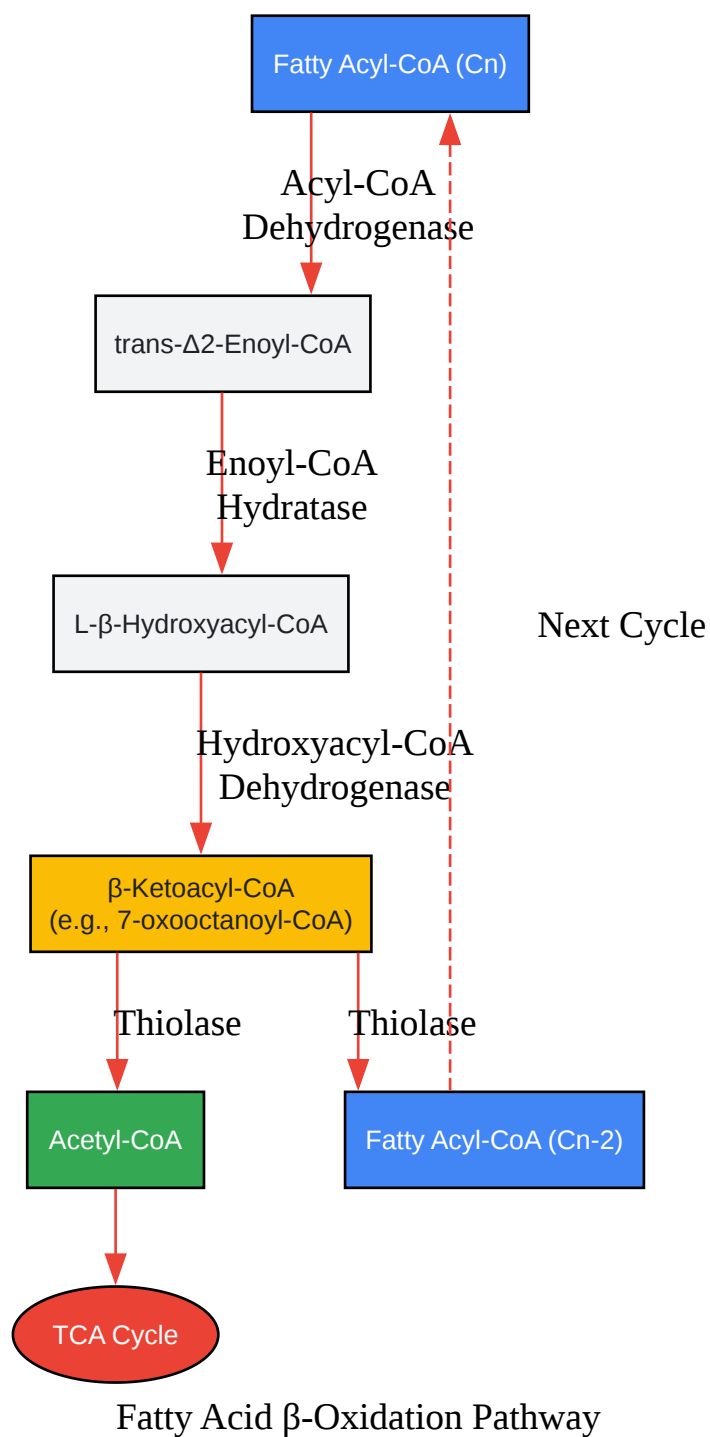
- Calibration Curve:
 - Prepare a series of calibration standards of **7-oxooctanoyl-CoA** of known concentrations.
 - Spike each standard with the same concentration of the internal standard as used in the samples.
 - Analyze the calibration standards using the same LC-MS/MS method.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
 - Determine the concentration of **7-oxooctanoyl-CoA** in the biological samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization



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Caption: Experimental workflow for **7-oxooctanoyl-CoA** extraction.



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Caption: Role of β -ketoacyl-CoAs in fatty acid oxidation.

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